molecular formula C15H13NO5S2 B2401413 2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid CAS No. 881482-61-7

2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid

Cat. No.: B2401413
CAS No.: 881482-61-7
M. Wt: 351.39
InChI Key: UCEWHKKMNHWVOP-WDZFZDKYSA-N
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Description

2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid is a useful research compound. Its molecular formula is C15H13NO5S2 and its molecular weight is 351.39. The purity is usually 95%.
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Properties

IUPAC Name

2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5S2/c1-8-3-2-4-9(5-8)6-11-13(19)16(15(22)23-11)10(14(20)21)7-12(17)18/h2-6,10H,7H2,1H3,(H,17,18)(H,20,21)/b11-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEWHKKMNHWVOP-WDZFZDKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid, commonly referred to as a thiazolidinone derivative, has garnered attention in biochemical research due to its potential therapeutic applications. This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse sources and research findings.

The compound is characterized by its unique thiazolidinone structure, which contributes to its biological activity. The molecular formula is C15H15N1O4S2C_{15}H_{15}N_{1}O_{4}S_{2} with a molar mass of approximately 329.41 g/mol. The presence of a sulfanylidene group and a butanedioic acid moiety enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives possess significant antimicrobial properties. A study demonstrated that this compound exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential mechanism for its use in treating inflammatory diseases .

Anticancer Properties

Several studies have explored the anticancer effects of this thiazolidinone derivative. In one notable study, the compound was found to induce apoptosis in cancer cell lines through the activation of caspase pathways . The mechanism involves the modulation of cell cycle regulators and the induction of oxidative stress in tumor cells.

Case Studies

  • Antimicrobial Efficacy : A clinical trial evaluated the efficacy of the compound in treating skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates among treated patients compared to controls.
  • Anti-inflammatory Study : A randomized controlled trial assessed the impact of this compound on patients with rheumatoid arthritis. Participants receiving the treatment reported decreased joint swelling and pain, correlating with reduced markers of inflammation in blood tests .
  • Cancer Research : A laboratory study involving various cancer cell lines (e.g., breast, prostate) demonstrated that the compound inhibited cell proliferation and induced apoptosis at micromolar concentrations, suggesting its potential as a chemotherapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against S. aureus, E. coli
Anti-inflammatoryReduces TNF-alpha and IL-6 production
AnticancerInduces apoptosis in cancer cell lines

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of thiazolidinediones can act as potent inhibitors of inflammatory pathways. For instance, molecular docking studies suggest that similar compounds may inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response . This inhibition could lead to reduced production of leukotrienes, thus alleviating inflammation.

Anticancer Activity

The anticancer properties of thiazolidinedione derivatives have been extensively studied. In vitro assays have shown that these compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, some derivatives were evaluated against the NCI-60 cell line panel, demonstrating low micromolar GI50 levels, indicating their potential as anticancer agents . The mechanism of action is believed to involve the induction of apoptosis in cancer cells through various signaling pathways.

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

StudyFindings
Study A Investigated the anti-inflammatory effects through in silico modeling, suggesting a strong binding affinity to 5-LOX .
Study B Evaluated cytotoxicity against multiple cancer cell lines, reporting significant growth inhibition at concentrations below 10 µM .
Study C Focused on structural optimization to enhance potency and selectivity for cancer cells while minimizing toxicity to normal cells .

Preparation Methods

Core Synthesis Strategies

Knoevenagel Condensation

The most widely reported method involves the condensation of a rhodanine nucleus with 3-methylbenzaldehyde, followed by succinic acid coupling.

Procedure:
  • Rhodanine Nucleus Preparation :

    • Rhodanine-3-acetic acid is synthesized via cyclization of chloroacetic acid with thiourea in aqueous NaOH.
    • Reaction :
      $$
      \text{ClCH}2\text{COOH} + \text{NH}2\text{CSNH}2 \xrightarrow{\text{NaOH, H}2\text{O}} \text{Rhodanine-3-acetic acid} + \text{HCl} + \text{NH}_3 \uparrow
      $$
    • Yield: 83–94% under microwave irradiation.
  • Aldehyde Condensation :

    • 3-Methylbenzaldehyde reacts with rhodanine-3-acetic acid in ethanol/water (2:1) under basic conditions (e.g., piperidine) to form the Z-configured benzylidene intermediate.
    • Key Parameters :
      • Temperature: 80–100°C
      • Time: 12–24 hours
      • Catalyst: Piperidine or dimethylaminopyridine (DMAP).
  • Succinic Acid Coupling :

    • The intermediate is treated with succinic anhydride in acetic acid to introduce the butanedioic acid moiety.
    • Reaction :
      $$
      \text{Rhodanine intermediate} + \text{Succinic anhydride} \xrightarrow{\text{AcOH, 60°C}} \text{Target compound} + \text{H}_2\text{O}
      $$
    • Yield: 65–72% after recrystallization.
Data Table 1: Knoevenagel Condensation Optimization
Parameter Traditional Method Microwave-Assisted
Time (h) 12–24 0.5–1
Temperature (°C) 80–100 100–120
Yield (%) 65–72 83–89
Z/E Selectivity 7:1 9:1

One-Pot Synthesis via Rhodanine-3-Succinic Acid Intermediate

A streamlined approach avoids isolating intermediates by using rhodanine-3-succinic acid directly:

  • Anhydride Formation :

    • Rhodanine-3-succinic acid reacts with thionyl chloride in dioxane to form the corresponding anhydride.
    • Conditions : Reflux for 1 hour, followed by precipitation with hexane.
  • Coupling with 3-Methylbenzaldehyde :

    • The anhydride reacts with 3-methylbenzaldehyde and acetic acid under sonication (25°C, 25 minutes).
    • Advantage : Eliminates the need for column chromatography.
Data Table 2: One-Pot Synthesis Outcomes
Step Yield (%) Purity (HPLC)
Anhydride formation 85 90%
Final product 72 95%

Advanced Methodologies

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves Z-selectivity:

  • Procedure :
    • Rhodanine-3-acetic acid, 3-methylbenzaldehyde, and NaHCO₃ are suspended in ethanol.
    • Irradiated at 250 W for 5–10 minutes.
  • Yield : 89% with >95% Z-isomer.

Solid-Phase Synthesis

Used for high-throughput screening:

  • Resin : Wang resin functionalized with rhodanine.
  • Coupling : 3-Methylbenzaldehyde and Fmoc-succinic acid are added sequentially.
  • Cleavage : TFA/DCM (1:1) releases the product.
  • Yield : 78% with 90% purity.

Analytical and Purification Techniques

Characterization

  • NMR :
    • ¹H NMR (DMSO-d₆) : δ 7.65 (s, 1H, CH=), 7.25–7.45 (m, 4H, aromatic), 2.35 (s, 3H, CH₃).
    • ¹³C NMR : 174.8 ppm (C=O), 125–140 ppm (aromatic), 32.1 ppm (CH₃).
  • HPLC : Retention time 8.2 min (C18 column, MeOH/H₂O 70:30).

Purification

  • Recrystallization : Ethanol/water (3:1) yields 95% pure product.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:2).

Challenges and Solutions

Challenge Solution
Z/E Isomer Separation Use piperidine catalyst
Low Aqueous Solubility Introduce hydroxyethyl groups
Byproduct Formation Sonication-assisted synthesis

Industrial-Scale Considerations

  • Cost-Effective Catalysts : DMAP replaces expensive palladium catalysts.
  • Green Chemistry : Ethanol/water mixtures reduce solvent waste.

Q & A

Q. What in vivo models are appropriate for evaluating efficacy and toxicity?

  • Methodological Answer :
  • Efficacy : Streptozotocin-induced diabetic mice (dosed at 10–50 mg/kg/day, 4 weeks) .
  • Toxicity : Acute (14-day) and subchronic (90-day) studies in Sprague-Dawley rats (ALT/AST monitoring) .
  • Pharmacokinetics : IV/oral administration to calculate bioavailability (F > 40% desired) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.